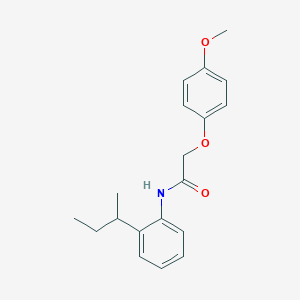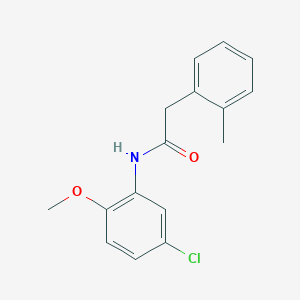
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2 receptor). CB2 receptors are primarily expressed on immune cells and are involved in the regulation of inflammation and immune responses. BML-190 has been widely used in scientific research to investigate the role of CB2 receptors in various physiological and pathological conditions.
Mecanismo De Acción
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide acts as a selective antagonist of CB2 receptors, which are primarily expressed on immune cells. By blocking the activation of CB2 receptors, N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been investigated as a potential therapeutic agent for the treatment of pain, cancer, and neurodegenerative diseases. N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide is a selective antagonist of CB2 receptors, which makes it a valuable tool for investigating the role of CB2 receptors in various physiological and pathological conditions. However, one limitation of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide is that it may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide in scientific research. One area of interest is the potential therapeutic use of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide for the treatment of pain, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the role of CB2 receptors in the regulation of immune responses and inflammation. Additionally, the development of more selective CB2 receptor antagonists could further enhance the utility of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide in scientific research.
Métodos De Síntesis
The synthesis of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide involves several steps, including the reaction of 2-sec-butylphenol with 4-methoxyphenol in the presence of a base to form 2-(4-methoxyphenoxy)-2-sec-butylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions. For example, N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been investigated as a potential therapeutic agent for the treatment of pain, cancer, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)17-7-5-6-8-18(17)20-19(21)13-23-16-11-9-15(22-3)10-12-16/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Clave InChI |
LZBNNGGQXMXFAC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)


![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)





![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)